molecular formula C17H14ClNO3S B225094 5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate

Katalognummer: B225094
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: LCUNHSKFYWSMJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and a benzenesulfonate group attached to the 8th position, along with two methyl groups on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and 2,5-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloroquinoline is reacted with 2,5-dimethylbenzenesulfonyl chloride under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-8-quinolinyl benzenesulfonate: Lacks the methyl groups on the benzene ring.

    8-Quinolinyl 2,5-dimethylbenzenesulfonate: Does not have the chlorine atom on the quinoline ring.

    5-Chloroquinoline: A simpler structure without the benzenesulfonate group.

Uniqueness

5-Chloro-8-quinolyl 2,5-dimethylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity that are not observed in the similar compounds listed above.

Eigenschaften

Molekularformel

C17H14ClNO3S

Molekulargewicht

347.8 g/mol

IUPAC-Name

(5-chloroquinolin-8-yl) 2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C17H14ClNO3S/c1-11-5-6-12(2)16(10-11)23(20,21)22-15-8-7-14(18)13-4-3-9-19-17(13)15/h3-10H,1-2H3

InChI-Schlüssel

LCUNHSKFYWSMJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Kanonische SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.